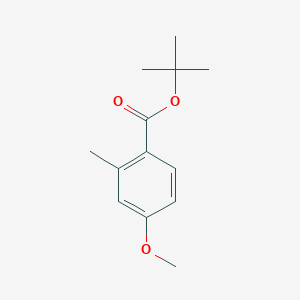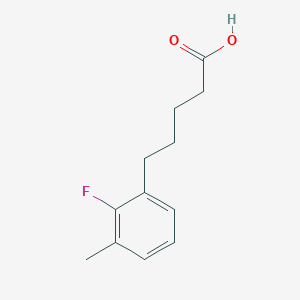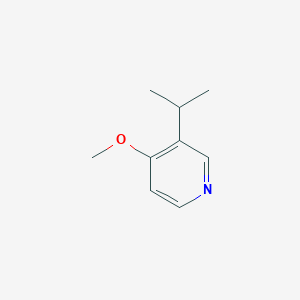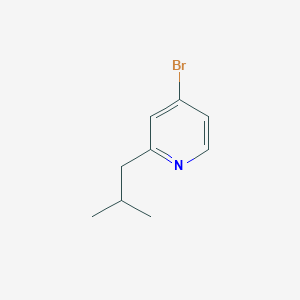
4-Bromo-2-isobutylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-isobutylpyridine is an organic compound with the molecular formula C9H12BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and an isobutyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylpyridine can be achieved through several methods. One common approach involves the bromination of 2-isobutylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or amines in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.
Major Products Formed:
Substitution Reactions: Products include 2-isobutyl-4-aminopyridine, 2-isobutyl-4-thiopyridine, etc.
Coupling Reactions: Products include various aryl or vinyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-isobutylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is utilized in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-isobutylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and isobutyl groups can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-isobutylpyridine
- 4-Chloro-2-isobutylpyridine
- 4-Fluoro-2-isobutylpyridine
Comparison: 4-Bromo-2-isobutylpyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C9H12BrN |
|---|---|
Molekulargewicht |
214.10 g/mol |
IUPAC-Name |
4-bromo-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
QQAZBFHJPUPWHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC=CC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)

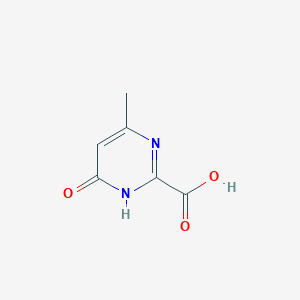
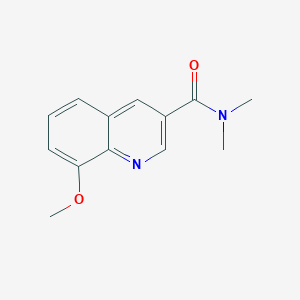
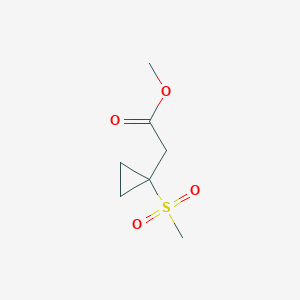
![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)
![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)

